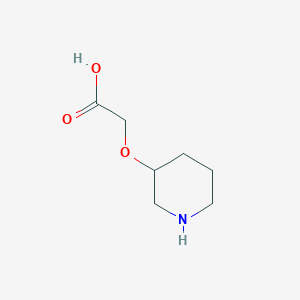

2-(Piperidin-3-yloxy)acetic acid

Description

Contextualization of the Piperidine-Containing Scaffold in Organic Synthesis

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. It is recognized as a "privileged scaffold" due to its frequent appearance in a vast number of natural products and FDA-approved pharmaceuticals. Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility and metabolic stability, and its ability to adopt a stable chair conformation which can be functionalized in multiple, stereochemically distinct vectors.

The synthesis of substituted piperidines is a major focus of modern organic chemistry, with numerous methods developed for their construction. mdpi.com These methods include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various metal-catalyzed processes. mdpi.com The ability to control the stereochemistry at the various positions of the piperidine ring is crucial, as the spatial arrangement of substituents dramatically influences biological activity. The 3-substituted piperidine motif, in particular, is a key structural element in compounds designed for a range of therapeutic targets, including cardiovascular diseases. google.com

Significance of the Acetic Acid Moiety in Molecular Design

The acetic acid moiety (–CH₂COOH) is a small but highly significant functional group in molecular design. Its incorporation into a larger molecule can profoundly influence its properties and biological activity. The carboxylic acid group is ionizable at physiological pH, which can enhance aqueous solubility and provide a strong point of interaction with biological macromolecules through ionic bonds and hydrogen bonding.

In drug discovery, the acetic acid group is often used as a linker or a pharmacophoric feature. For example, piperidine acetic acid derivatives have been investigated for their potential in treating thrombotic disorders by acting as inhibitors of the Gp IIb/IIIa receptor. google.com Furthermore, attaching an acetic acid moiety can create building blocks suitable for further elaboration, such as in the development of PROTACs (Proteolysis Targeting Chimeras), where a piperidine-phenyl-acetic acid structure serves as a semi-flexible linker. sigmaaldrich.com The strategic placement of this moiety is a key consideration in designing molecules with desired pharmacological profiles.

Overview of 2-(Piperidin-3-yloxy)acetic Acid within Contemporary Chemical Literature

This compound is a bifunctional organic molecule that combines the key structural features discussed above: a piperidine ring, an ether linkage, and a carboxylic acid. Its structure consists of an acetic acid group connected via an ether oxygen to the 3-position of a piperidine ring.

Structural and Synthetic Aspects The synthesis of this compound, while not extensively detailed in dedicated research articles, can be inferred from established O-alkylation methodologies. The logical synthetic precursor is 3-hydroxypiperidine (B146073), a commercially available starting material. sigmaaldrich.com The O-alkylation of the secondary alcohol in 3-hydroxypiperidine would likely be achieved by reacting it with a protected haloacetic acid, such as ethyl bromoacetate, in the presence of a suitable base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. The nitrogen on the piperidine ring would typically require a protecting group (e.g., Boc or Cbz) during the alkylation step to prevent N-alkylation, which would be removed in a final step.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1225227-55-3 | [Vendor Data] |

| Molecular Formula | C₇H₁₃NO₃ | [Calculated] |

| Molecular Weight | 159.18 g/mol | [Vendor Data] |

| Topological Polar Surface Area | 58.6 Ų | [Calculated] |

| Hydrogen Bond Donor Count | 2 | [Calculated] |

| Hydrogen Bond Acceptor Count | 4 | [Calculated] |

| Rotatable Bond Count | 3 | [Calculated] |

Note: Data is based on publicly available information from chemical suppliers and computational models, as specific experimental literature is sparse.

Presence in Chemical Research While dedicated studies on this compound itself are not prominent, its core structure appears as a fragment within larger, more complex molecules described in the patent literature. This indicates its role as a valuable building block or intermediate in the synthesis of potential therapeutic agents. For instance, complex piperidine derivatives containing a (piperidin-3-yloxy)propionic acid fragment have been disclosed in patents for compounds with antihistaminic and antileukotriene activity. google.com This suggests that the this compound scaffold can serve as a platform for creating molecules that interact with specific biological targets. The combination of the basic nitrogen of the piperidine, the hydrogen-bonding capability of the ether, and the acidic carboxyl group provides multiple points for molecular recognition.

The existence of related structures in various research contexts further underscores the utility of this chemical motif. Derivatives such as N-acyl piperidines and other substituted piperidine acetic acids are actively being explored in fields ranging from HIV inhibitors to monoacylglycerol lipase (B570770) (MAGL) inhibitors. google.comunipi.it The specific 3-oxy-acetic acid linkage offers a distinct spatial and electronic arrangement compared to isomers where the substituent is attached at the nitrogen or the 4-position, allowing chemists to fine-tune the orientation of functional groups in drug candidates.

Synthetic Methodologies for this compound and Analogous Scaffolds

The synthesis of this compound, a key heterocyclic compound, involves several strategic chemical transformations. The construction of this molecule primarily relies on the formation of an ether linkage to the piperidine ring, followed by the establishment of the carboxylic acid functionality. Methodologies for achieving this synthesis can be broadly categorized into O-alkylation of piperidine systems and subsequent functional group interconversions. Furthermore, stereoselective approaches are employed to obtain specific enantiomers of the target molecule, which is often crucial for its biological activity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-piperidin-3-yloxyacetic acid |

InChI |

InChI=1S/C7H13NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h6,8H,1-5H2,(H,9,10) |

InChI Key |

MZSVIGFVSINUSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OCC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Piperidin 3 Yloxy Acetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a key site for derivatization, enabling the formation of various esters and amides, and can also undergo decarboxylation under certain conditions.

The carboxylic acid group of 2-(piperidin-3-yloxy)acetic acid readily undergoes esterification to form the corresponding esters. For instance, the ethyl ester of a related compound, 2-(piperidin-3-yl)acetic acid, is a known hydrochloride salt that is utilized in pharmaceutical research. chemimpex.com This suggests that similar esterification of this compound is a feasible and potentially valuable transformation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation, the reaction of the carboxylic acid with an amine to form an amide, is another crucial transformation. This reaction generally requires the use of coupling agents to facilitate the formation of the amide bond by activating the carboxylic acid. google.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. google.comacgpubs.org The formation of amides from piperidine-containing carboxylic acids is a common strategy in the synthesis of biologically active molecules. acgpubs.org

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent Class | Specific Examples |

|---|---|---|

| Esterification | Alcohols | Ethanol, Methanol |

| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid | |

| Amidation | Coupling Agents | EDC, DCC, Propylphosphonic Anhydride (T3P) |

| Additives | HOBt, DMAP | |

| Amines | Primary amines, Secondary amines |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway for certain carboxylic acids, particularly those with specific structural features that stabilize the resulting carbanion or zwitterion intermediate. For heterocyclic acetic acids, the decarboxylation is believed to proceed through a zwitterionic intermediate. rsc.orgresearchgate.net The rate of this reaction is influenced by the stability of this intermediate. rsc.org In the context of pyridylacetic acids, a related class of compounds, the decarboxylation mechanism has been studied, and it is proposed that the zwitterionic form is the key reactive species. rsc.orgresearchgate.net While specific studies on the decarboxylation of this compound are not prevalent, the general principles of decarboxylation of similar heterocyclic acetic acids would likely apply. This process is often facilitated by heat or the presence of a catalyst. nih.govresearchgate.net

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center and can readily participate in a variety of reactions, including N-alkylation and N-acylation.

N-alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This is typically achieved by reacting the piperidine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium hydride, is necessary to deprotonate the secondary amine, increasing its nucleophilicity. researchgate.net Care must be taken to control the reaction conditions to avoid over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

N-acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative. This reaction is also typically carried out in the presence of a base to neutralize the acid byproduct. Protecting the nitrogen with a group like tert-butoxycarbonyl (Boc) is a common strategy in multi-step syntheses to prevent unwanted reactions at the nitrogen atom while other parts of the molecule are being modified. americanelements.combldpharm.com This protecting group can be subsequently removed under acidic conditions.

Table 2: Common Reagents for N-Alkylation and N-Acylation

| Reaction Type | Reagent Class | Specific Examples | Base |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide | K2CO3, NaH, KHCO3 |

| N-Acylation | Acylating Agents | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Triethylamine, Pyridine (B92270) |

| N-Protection | Protecting Group Precursors | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | - |

The piperidine nitrogen can also react with carboxylic acids to form amides, a reaction that is mechanistically similar to the amidation of the carboxylic acid functional group discussed earlier. This transformation would typically require a coupling agent. google.com

Furthermore, the piperidine nitrogen can react with sulfonyl chlorides to form sulfonamides. This reaction is a common method for introducing a sulfonamide functional group, which is a key component in many pharmaceutically active compounds.

Ring-Opening and Ring-Expansion Reactions of the Piperidine Moiety

The piperidine ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions. These transformations often involve the generation of reactive intermediates through oxidation or the strategic placement of functional groups.

Ring-Opening Reactions: Ring-opening of the piperidine scaffold can be achieved through oxidative methods. For instance, single-electron transfer (SET) photooxidation can induce the cleavage of the piperidine ring. researchgate.net In studies on N-substituted piperidines, exposure to light in the presence of a photosensitizer can lead to oxidative cleavage, yielding acyclic amino aldehydes. researchgate.net

Mechanistic studies on the atmospheric degradation of piperidine by hydroxyl radicals show that hydrogen abstraction from the C3 position can initiate a cascade leading to ring opening. acs.org This pathway involves the formation of a C3 radical, which can lead to the scission of adjacent C-C bonds. Furthermore, the biodegradation of piperidine by certain microorganisms, such as Mycobacterium aurum MO1, proceeds via the cleavage of a C-N bond, opening the ring to form an intermediate amino acid that is subsequently metabolized. nih.gov For this compound, the N-acetic acid group would likely be converted to an N-acyl or N-carbamate derivative to facilitate some synthetic ring-opening protocols that proceed via N-acyliminium ions.

Radical Reactions and Mechanistic Studies on Oxidative Transformations

The oxidative transformation of the piperidine moiety in this compound can be initiated by radical species, leading to various functionalized or degraded products. The sites of initial attack and the nature of the resulting intermediates are key to understanding the reaction mechanisms.

Detailed experimental and theoretical studies on the reaction of piperidine with hydroxyl (OH) radicals have provided significant insight into its oxidative degradation. acs.org The reaction proceeds via hydrogen atom abstraction, and the branching ratios for attack at the different positions of the piperidine ring have been calculated. These findings suggest the most probable sites of initial radical formation, which dictates the subsequent reaction pathways.

| Position of H-Abstraction | Calculated Branching Ratio (%) | Major Consequence |

|---|---|---|

| C2/C6 (α to N) | ~50% | Formation of 2,3,4,5-tetrahydropyridine (cyclic imine) |

| N1 (Amine) | ~35% | Formation of aminyl radical, leading to nitrosamines/nitramines |

| C3/C5 (β to N) | ~13% | Ring opening and complex autoxidation |

| C4 (γ to N) | ~2% | Minor pathway |

For this compound, the presence of the N-acetic acid group modifies its reactivity compared to unsubstituted piperidine. This group is analogous to an N-acyl substituent, which influences the formation of reactive intermediates. Oxidation of N-acyl piperidines, often at the C2 or C6 position, can generate N-acyliminium ions. nih.gov These electrophilic species are highly valuable in synthesis, as they can be trapped by a wide range of nucleophiles to introduce new functional groups alpha to the nitrogen.

The oxidation at the C3 position, while less probable than at C2/C6, is particularly significant as it can lead to ring opening. acs.org The radical formed at C3 is not stabilized by the nitrogen atom, and its subsequent reactions can involve the cleavage of the C2-C3 or C3-C4 bonds. The presence of the ether oxygen at C3 in this compound would also influence the stability of the C3 radical and the potential fragmentation pathways. The antioxidant activity observed in some piperidine derivatives, such as TEMPO, highlights the ability of the piperidine scaffold to participate in radical chemistry. scispace.com

Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. In the case of 2-(Piperidin-3-yloxy)acetic acid, the ¹H NMR spectrum would be expected to display a series of signals corresponding to the protons on the piperidine (B6355638) ring, the methylene (B1212753) protons of the acetic acid moiety, and the labile protons of the carboxylic acid and amine groups. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling.

The protons of the piperidine ring would likely appear as complex multiplets in the upfield region of the spectrum. The proton at the C3 position, being attached to the carbon bearing the ether linkage, would be shifted downfield relative to the other ring protons. The two protons of the methylene group in the acetic acid side chain (-O-CH₂-COOH) would typically present as a singlet, as they lack adjacent protons to couple with, and would be observed at a downfield position due to the deshielding effect of the adjacent oxygen atom and carboxylic acid group. The chemical shifts of the N-H and O-H protons can be broad and their positions variable, often dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine H2, H6 | 2.8 - 3.2 | Multiplet |

| Piperidine H3 | 3.8 - 4.2 | Multiplet |

| Piperidine H4, H5 | 1.5 - 2.0 | Multiplet |

| -O-CH₂-COOH | 4.1 - 4.3 | Singlet |

| -NH- | 1.0 - 4.0 (broad) | Singlet |

| -COOH | 10.0 - 13.0 (broad) | Singlet |

Note: These are predicted values and may vary based on experimental conditions.

Carbon (¹³C) NMR for Backbone and Functional Group Assignment

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the nature of the functional groups attached to the carbon atoms.

The carbon of the carboxylic acid group (-COOH) would be expected to appear at the most downfield position, typically in the range of 170-180 ppm. The carbon atom of the piperidine ring attached to the oxygen (C3) would also be significantly downfield compared to the other piperidine carbons due to the electronegativity of the oxygen atom. The methylene carbon of the acetic acid moiety (-O-CH₂-COOH) would also be found in the downfield region. The remaining carbons of the piperidine ring would be observed at more upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 170 - 180 |

| Piperidine C 3 | 70 - 80 |

| -O-C H₂-COOH | 65 - 75 |

| Piperidine C 2, C 6 | 45 - 55 |

| Piperidine C 4, C 5 | 20 - 30 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be invaluable for tracing the proton connectivity within the piperidine ring and confirming the assignments made from the 1D ¹H NMR spectrum.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the C-H connectivities.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

Characterization of Carboxylic Acid, Ether, and Amine Vibrational Modes

The IR and Raman spectra of this compound would exhibit characteristic bands for its key functional groups:

Carboxylic Acid: A broad O-H stretching band would be expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1730 cm⁻¹.

Ether: The C-O-C asymmetric stretching vibration of the ether linkage would be expected to produce a strong band in the IR spectrum, typically in the range of 1070-1150 cm⁻¹.

Amine: The N-H stretching vibration of the secondary amine in the piperidine ring would appear in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1500-1650 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong, Sharp |

| Amine | N-H stretch | 3300 - 3500 | Medium |

| Amine | N-H bend | 1500 - 1650 | Medium |

| Ether | C-O-C stretch | 1070 - 1150 | Strong |

| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to probe its structure by analyzing how the molecule breaks apart.

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of a molecule with extremely high accuracy. This precision allows for the determination of the elemental formula of a compound, a crucial step in its identification. For this compound, the analysis would be performed on the protonated molecule, [M+H]⁺. The experimentally observed exact mass would be compared against the theoretically calculated mass for the molecular formula C₇H₁₃NO₃ to confirm its composition.

While specific experimental data for this compound is not publicly available, the expected results can be calculated. The theoretical exact mass of the protonated molecule provides a benchmark for its identification.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Theoretical Exact Mass (Monoisotopic) | 159.0895 u |

| Charge | +1 |

| Theoretical m/z of [M+H]⁺ | 160.0968 |

This table presents calculated theoretical values. An experimental analysis would be expected to yield a mass measurement that matches this theoretical value to within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected ion. In this process, the protonated parent ion of this compound (m/z ≈ 160.1) would be isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions reveal the molecule's substructures.

Based on its chemical structure, predictable fragmentation pathways include the cleavage of the ether bond and losses from the acetic acid moiety. A primary fragmentation would likely be the neutral loss of the acetic acid group (CH₂COOH, 59 Da) or the loss of a water molecule (H₂O, 18 Da). These fragmentation patterns help to confirm the connectivity of the piperidine ring to the oxyacetic acid side chain.

Table 2: Plausible Fragmentation Pathways for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

|---|---|---|---|

| 160.1 | 142.1 | H₂O (18.0 Da) | Ion resulting from dehydration |

| 160.1 | 114.1 | HCOOH (46.0 Da) | Ion from loss of formic acid |

| 160.1 | 101.1 | CH₂COOH (59.0 Da) | Protonated 3-hydroxypiperidine (B146073) |

This table outlines theoretically plausible fragmentation patterns based on chemical principles, as specific experimental MS/MS spectra for this compound are not available in published literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing.

The molecular structure of this compound contains functional groups capable of forming strong intermolecular interactions, which would dictate its packing in a crystal lattice. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The secondary amine in the piperidine ring is also a hydrogen bond donor (N-H), while the ether oxygen can act as a hydrogen bond acceptor.

Consequently, a highly organized, three-dimensional network stabilized by hydrogen bonds is expected. The most probable interactions would involve the acidic proton of one molecule forming a hydrogen bond with the basic nitrogen of a neighboring molecule, and the piperidine N-H group donating to a carboxylate oxygen of another molecule, leading to the formation of robust chains or sheets.

A successful X-ray crystallographic analysis would provide precise measurements of all geometric parameters within the molecule. While a crystal structure for this specific compound has not been reported in publicly accessible databases, the expected values for its key structural features can be estimated based on standard values for similar chemical environments.

Table 3: Typical Geometric Parameters for this compound

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carboxyl) | ~1.21 Å | |

| C-OH (carboxyl) | ~1.34 Å | |

| C-O (ether) | ~1.43 Å | |

| C-N (piperidine) | ~1.47 Å | |

| Bond Angles (°) | ||

| O=C-OH (carboxyl) | ~123° | |

| C-O-C (ether) | ~118° | |

| C-N-C (piperidine) | ~112° | |

| Torsional Angles (°) |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. protheragen.ai These methods are broadly categorized into semi-empirical, density functional theory, and ab initio approaches.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. chemrxiv.org It is exceptionally well-suited for determining the ground-state electronic structure and optimizing the geometry of molecules the size of 2-(Piperidin-3-yloxy)acetic acid.

A DFT study would begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the global minimum. For this compound, this would involve determining the preferred conformation of the piperidine (B6355638) ring (e.g., chair or boat), the orientation of the acetic acid group relative to the ring, and the precise bond lengths and angles throughout the molecule. electronicsandbooks.com DFT calculations also yield crucial electronic properties, such as the molecular dipole moment and the distribution of partial atomic charges, which are vital for understanding intermolecular interactions.

Table 1: Illustrative Data from a DFT Geometry Optimization for this compound (Note: The following data are representative examples of what a DFT calculation would produce and are not based on published results for this specific molecule.)

| Property | Predicted Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| C=O Bond Length | ~1.21 Å |

| C-O-C Bond Angle | ~118° |

| N-H Bond Length | ~1.01 Å |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from its piperidine ring and several single bonds, means it can adopt numerous three-dimensional shapes, or conformations. rsc.org Conformational analysis is the study of these different conformers and their relative energies. ucalgary.ca

Identification of Stable Conformers and Energy Minima

A thorough conformational analysis would identify all energetically favorable structures. This process involves systematically rotating the molecule's flexible bonds and performing a geometry optimization on each resulting structure to find local energy minima on the potential energy surface. For this compound, key considerations would include:

The puckering of the piperidine ring (chair, boat, or twist-boat).

The orientation of the substituent on the piperidine ring (axial vs. equatorial).

The rotation around the C-O and O-C bonds of the ether linkage.

The result is an energy landscape that maps the stability of all possible conformations. mdpi.comrsc.org

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Note: These are illustrative examples. A full analysis would likely identify numerous conformers. Energies are relative to the most stable conformer.)

| Conformer ID | Piperidine Ring | Substituent | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Equatorial | 0.00 |

| Conf-2 | Chair | Axial | 1.5 - 2.5 |

| Conf-3 | Twist-Boat | Equatorial | 4.0 - 5.0 |

| Conf-4 | Boat | Equatorial | 5.0 - 6.0 |

Dynamic Simulations for Conformational Flexibility

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide insight into the molecule's movements over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it flexes, bends, and transitions between different stable conformations. nih.gov An MD simulation of this compound would illustrate the flexibility of the piperidine ring and the timescale of transitions between, for example, chair and boat forms, providing a dynamic picture of its structural behavior. rsc.org

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire structure. protheragen.ai Analyzing these orbitals is key to predicting a molecule's chemical reactivity.

The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate an electron (its nucleophilicity), while the LUMO's energy relates to its ability to accept an electron (its electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemjournal.kz

For this compound, a molecular orbital analysis would map the spatial distribution of the HOMO and LUMO. It would be expected that the HOMO might have significant density on the nitrogen and ether oxygen atoms, suggesting these are likely sites for electrophilic attack. Conversely, the LUMO would likely be concentrated around the carbonyl group of the carboxylic acid, indicating the site for nucleophilic attack. In drug discovery, methods like fragment molecular orbital (FMO) analysis can be used to study these interactions in detail between a ligand and its protein target. jst.go.jpresearchgate.net

Table 3: Representative Frontier Orbital Data for a Piperidine Derivative (Note: Data are hypothetical examples of what MO analysis would yield and are not from published studies on the title compound.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -8.0 to -9.5 |

| LUMO Energy | +0.5 to +2.0 |

| HOMO-LUMO Gap | ~8.5 to ~11.5 |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap generally signifies a more reactive molecule, prone to electronic transitions. nih.gov Theoretical calculations, typically using Density Functional Theory (DFT) methods, would be required to determine the precise energy levels and visualize the spatial distribution of these orbitals for this compound.

Table 1: Hypothetical HOMO-LUMO Properties of this compound

| Parameter | Value (Arbitrary Units) | Significance |

| HOMO Energy | -X | Electron-donating ability |

| LUMO Energy | +Y | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Y - (-X) | Chemical reactivity and stability |

Note: The values in this table are for illustrative purposes only and would need to be determined through specific computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis-like bonding picture. uni-muenchen.dewisc.eduq-chem.com This method allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation and steric effects, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Table 2: Potential Intramolecular Interactions in this compound from NBO Analysis

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) | Type of Interaction |

| LP (O) | σ(C-C) | E(2) | Hyperconjugation |

| LP (N) | σ(C-H) | E(2) | Hyperconjugation |

| LP (O) | σ*(C-O) | E(2) | Hyperconjugation |

Note: LP denotes a lone pair. The specific interaction energies (E(2)) would be calculated via NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.delibretexts.org It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red-colored regions represent negative electrostatic potential, indicating a surplus of electrons and a propensity for electrophilic attack. Conversely, blue-colored regions signify positive electrostatic potential, highlighting electron-deficient areas that are susceptible to nucleophilic attack. researchgate.netresearchgate.net

In the case of this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and the ether oxygen, making them prime targets for interaction with electrophiles. The hydrogen atom of the carboxylic acid and the hydrogens on the nitrogen atom of the piperidine ring would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Prediction from Theoretical Calculations

Computational methods can simulate various spectroscopic techniques, providing valuable data that can aid in the characterization and identification of a compound.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule with reasonable accuracy. These predicted spectra can be compared with experimental data to confirm the structure of this compound. The calculations would provide insights into the electronic environment of each nucleus.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Carboxyl) | ~170-180 |

| C (alpha to ether O) | ~60-70 |

| C (Piperidine) | ~20-60 |

Note: These are approximate ranges and would need to be refined by specific calculations.

Theoretical Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, which can be correlated with experimental IR and Raman spectra. nih.gov This analysis helps in assigning the observed spectral bands to specific functional groups and vibrational motions within the this compound molecule. For example, the calculations would predict the characteristic stretching frequencies for the O-H and C=O bonds of the carboxylic acid, the C-O-C ether linkage, and the N-H bond of the piperidine ring. researchgate.net

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3300-2500 |

| Carboxylic Acid | C=O stretch | ~1700-1730 |

| Ether | C-O-C stretch | ~1150-1085 |

| Piperidine | N-H stretch | ~3300-3500 |

Note: These are general ranges and the precise values would be obtained from computational simulations.

Chemoinformatic and Cheminformatic Applications

Chemoinformatics utilizes computational methods to analyze chemical data, enabling the prediction of various properties and activities. For this compound, chemoinformatic tools could be used to predict its physicochemical properties, such as logP (lipophilicity), pKa, and solubility. Furthermore, these methods can be employed in virtual screening and drug discovery processes. mdpi.com By comparing the structural and electronic features of this compound with databases of known bioactive molecules, it may be possible to predict its potential biological targets and pharmacological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in understanding the structural features crucial for activity.

Although a dedicated QSAR model for this compound has not been reported, a study on a series of structurally similar 2-((pyridin-3-yloxy)methyl)piperazine derivatives provides a relevant example of this approach. In a 2019 study, a three-dimensional QSAR (3D-QSAR) model was developed for 27 analogues of 2-((pyridin-3-yloxy)methyl)piperazine to understand their anti-inflammatory activity as α7 nicotinic acetylcholine (B1216132) receptor modulators. ugent.be

The study employed Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. The resulting model demonstrated good statistical significance, with a leave-one-out cross-validation correlation coefficient (q²) of 0.541 and a non-cross-validated correlation coefficient (r²) of 0.854. ugent.be The analysis of the CoMFA contour maps revealed that electrostatic fields contributed 66.14% and steric fields contributed 13.84% to the model, indicating that electrostatic interactions are a dominant factor for the activity of these compounds. ugent.be

Such models, once validated, can be powerful predictive tools. For instance, the correlation between the docking scores of these piperazine (B1678402) analogues and their experimental pIC50 values was found to be significant, further validating the computational model. ugent.be Similar QSAR approaches could be applied to a library of this compound derivatives to guide the synthesis of more potent and selective compounds for various non-prohibited applications. The development of a robust QSAR model typically involves statistical methods like multiple linear regression (MLR), which has been used to create predictive models for other classes of piperidine derivatives. nih.govnih.gov

Table 1: Example of 3D-QSAR Model Statistical Data for Structurally Related Piperazine Derivatives ugent.be

| Parameter | Value | Description |

| q² | 0.541 | Leave-one-out cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.854 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and experimental activity. |

| Steric Contribution | 13.84% | The percentage contribution of the steric field to the model's predictive power. |

| Electrostatic Contribution | 66.14% | The percentage contribution of the electrostatic field to the model's predictive power. |

Library Design and Virtual Screening

Library design involves the creation of a large, diverse collection of virtual compounds based on a core scaffold, such as piperidine. These libraries can then be computationally screened against a biological target to identify potential "hit" compounds. This in silico approach is a time and cost-effective strategy in the early stages of drug discovery. sciengpub.ir

The piperidine scaffold is a highly privileged structure in medicinal chemistry, present in numerous approved drugs. ugent.bethieme-connect.comresearchgate.net Consequently, many chemical suppliers and research institutions have developed extensive libraries of piperidine-based compounds for screening purposes. enamine.net These libraries often feature diverse substitutions on the piperidine ring to explore a wide chemical space.

Virtual screening of such libraries can be performed using two main approaches:

Ligand-based virtual screening: This method uses the knowledge of known active molecules to find others in a library with similar properties (e.g., shape, pharmacophores).

Structure-based virtual screening: This approach, which includes molecular docking, requires the 3D structure of the biological target (e.g., a protein or enzyme). Virtual compounds from the library are then "docked" into the active site of the target, and their binding affinity is scored and ranked. nih.gov

For a compound like this compound, a virtual library could be designed by systematically modifying the piperidine ring, the acetic acid side chain, or by introducing various substituents. This library could then be screened against relevant biological targets. For example, a screening campaign on an in-house collection of piperidine/piperazine-based compounds successfully identified a potent ligand for the Sigma 1 receptor. nih.gov Similarly, virtual screening of a library of piperazine derivatives identified potential inhibitors of human acetylcholinesterase. nih.gov

The process typically involves preparing 3D structures of the library compounds and then using docking software to predict their binding modes and affinities. nih.gov The top-scoring compounds are then prioritized for synthesis and experimental testing. This strategy significantly narrows down the number of compounds that need to be synthesized, saving considerable resources.

Pre Clinical Biological Activity and Mechanistic Investigations Molecular and Cellular Focus

Exploration as a Chemical Probe or Scaffold in Biological Systems

The piperidine (B6355638) ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. nih.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.com While "2-(Piperidin-3-yloxy)acetic acid" itself has not been extensively characterized as a chemical probe, its core structure has served as a foundational scaffold for the development of more complex derivatives with specific biological activities.

The primary utility of the "this compound" scaffold has been demonstrated in the generation of inhibitors targeting the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). Current time information in Bangalore, IN.nih.gov This highlights its value as a starting point for the synthesis of molecules with potential therapeutic applications, particularly in oncology.

Investigations into Molecular Target Interactions

Beta-Catenin/BCL9 PPI: Research has led to the development of derivatives of "this compound" as inhibitors of the β-catenin/BCL9 protein-protein interaction. One notable derivative, 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid (CPPAA), emerged from the optimization of a screening hit. nih.gov Further modifications to the CPPAA scaffold yielded compound 30 , which demonstrated a significant ability to disrupt the β-catenin/BCL9 interaction. Current time information in Bangalore, IN.nih.gov

| Compound | Target | Assay | Ki (μM) |

| 30 | β-catenin/BCL9 PPI | AlphaScreen Competitive Inhibition | 3.6 |

Soluble Epoxide Hydrolase, Phosphodiesterase 10A, and NLRP3 Inflammasome: There is no available scientific literature to suggest that "this compound" or its direct derivatives have been investigated as inhibitors of soluble epoxide hydrolase, phosphodiesterase 10A, or the NLRP3 inflammasome. While other piperidine-containing molecules have been studied as inhibitors for these targets, no specific data exists for the compound . nih.govnih.govnih.govsigmaaldrich.comdoaj.orgescholarship.orgnih.govnih.govcsic.esnih.gov

Histamine H3 Receptor and Sigma-1 Receptor: There is no available scientific literature detailing studies on the binding of "this compound" to the Histamine H3 or Sigma-1 receptors. Although various piperidine derivatives have been explored as ligands for these receptors, specific binding affinity data for "this compound" is not present in the reviewed literature. acs.orgnih.govnih.govacs.orggoogle.com

Cellular Pathway Modulation

Wnt/β-catenin signaling: The Wnt/β-catenin signaling pathway is crucial in cell development and homeostasis, and its aberrant activation is a hallmark of many cancers. doaj.orgnih.govrhhz.netunipi.it The β-catenin/BCL9 PPI is a key downstream interaction in this pathway. nih.gov Derivatives of "this compound," specifically compound 30 , have been shown to modulate this pathway. Cell-based experiments revealed that compound 30 dose-dependently suppressed Wnt signaling transactivation and downregulated the expression of oncogenic Wnt target genes. Current time information in Bangalore, IN.nih.gov This inhibitory action was selective, as the compound did not affect the β-catenin/E-cadherin PPI, indicating a targeted disruption of the Wnt/β-catenin pathway. Current time information in Bangalore, IN.nih.gov

There is no available scientific literature that investigates the induction of apoptosis in non-human, non-clinical cell lines by "this compound" or its direct derivatives. Studies on apoptosis induction have been conducted on other, structurally different piperidone compounds. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Comprehensive searches for publicly available scientific literature and research data have yielded no specific information regarding the structure-activity relationship (SAR) of this compound. The following subsections are therefore based on general principles of medicinal chemistry as they might apply to this molecule, but lack specific experimental data for this compound.

Impact of Stereochemistry on Biological Recognition

The chemical structure of this compound contains a chiral center at the 3-position of the piperidine ring. This means the compound can exist as two different stereoisomers, the (R)- and (S)-enantiomers. The specific three-dimensional arrangement of the atoms in these enantiomers can significantly influence how the molecule interacts with its biological target.

Typically, one enantiomer of a chiral drug exhibits a higher affinity and activity towards its target receptor or enzyme than the other. This is because biological macromolecules, such as proteins, are themselves chiral and will preferentially bind to one enantiomer over the other, much like a key fits into a specific lock. However, without experimental data from studies on this compound, it is not possible to state which enantiomer, (R) or (S), would be more active, or to what extent their biological activities differ.

Effects of Substituent Modifications on Molecular Interactions

The molecular structure of this compound presents several opportunities for chemical modification to explore the SAR. Key areas for substitution include the piperidine ring, the acetic acid moiety, and the ether linkage.

Without specific research on this compound, any discussion of the effects of these modifications remains speculative.

In Vitro and Ex Vivo Mechanistic Studies (excluding human clinical trials)

No publicly available in vitro or ex vivo mechanistic studies for this compound have been identified. The following sections describe the types of assays that would typically be used to investigate the compound's mechanism of action.

Cell-Based Assays for Target Engagement

To understand how this compound interacts with its biological target within a cellular context, various cell-based assays would be employed. These assays can confirm that the compound reaches its target in a living cell and exerts a biological effect.

Examples of such assays include reporter gene assays, where the activation or inhibition of a specific signaling pathway by the compound is measured. Cellular thermal shift assays (CETSA) could also be used to provide direct evidence of target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.

Biochemical Characterization of Interactions

Biochemical assays are essential for characterizing the direct interaction between this compound and its purified biological target, free from the complexities of a cellular environment. These assays can determine key parameters such as binding affinity (Kd), and the kinetics of the interaction (kon and koff).

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or various fluorescence-based assays would be suitable for this purpose. These studies would provide quantitative data on the strength and nature of the binding between the compound and its target protein.

Analytical Methodologies for Purity and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of "2-(Piperidin-3-yloxy)acetic acid," a zwitterionic compound that can be challenging to analyze without optimized methods. Its amphiphilic nature, possessing both a basic piperidine (B6355638) ring and an acidic carboxylic acid group, necessitates specific chromatographic approaches for effective separation and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of "this compound" due to its high resolution and sensitivity. Given the compound's polar and zwitterionic characteristics at certain pH values, conventional reversed-phase (RP) chromatography on C18 columns can be difficult due to poor retention. sielc.com To overcome this, several specialized HPLC modes are employed.

Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: This technique involves adding an ion-pairing reagent to the mobile phase. For the analysis of a zwitterionic molecule like "this compound", a counter-ion can form a neutral complex with the analyte, which then has sufficient hydrophobicity to be retained on a standard RP column like a C18 or C8. The choice of the ion-pairing reagent and its concentration is critical for achieving optimal separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. In HILIC, a polar stationary phase (e.g., silica (B1680970), or silica bonded with polar functional groups) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, into which polar analytes like "this compound" can partition.

| Parameter | Reversed-Phase (Ion-Pairing) | HILIC | Mixed-Mode |

|---|---|---|---|

| Stationary Phase | C18 (e.g., Ascentis® Express C18) sigmaaldrich.com | Silica, Amide, or other polar phase | Mixed-mode Cation-Exchange/RP (e.g., Primesep®, Obelisc™) sielc.comsielc.com |

| Mobile Phase | Acetonitrile (B52724)/Water with 5 mM Sodium Hexanesulfonate, pH adjusted to 3.0 with phosphoric acid nih.gov | Acetonitrile/Water (e.g., 90:10 v/v) with 10 mM Ammonium (B1175870) Formate | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | Evaporative Light Scattering Detector (ELSD) or MS | UV at 210 nm or MS |

Gas Chromatography (GC)

Direct analysis of "this compound" by Gas Chromatography (GC) is not feasible due to its low volatility and high polarity, stemming from the carboxylic acid and secondary amine functional groups. These groups can lead to strong interactions with the stationary phase, resulting in poor peak shape and thermal degradation in the injector. researchgate.net Therefore, derivatization is a mandatory step to increase the analyte's volatility and thermal stability. jfda-online.comsigmaaldrich.com

Common derivatization strategies for compounds with similar functional groups (amino acids) include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the active hydrogens on the carboxylic acid and the piperidine nitrogen to their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com MTBSTFA derivatives are often preferred due to their increased stability towards hydrolysis. sigmaaldrich.com

Acylation/Esterification: A two-step process involving esterification of the carboxylic acid (e.g., with methanolic HCl) followed by acylation of the amine (e.g., with trifluoroacetic anhydride) is a common approach. Alternatively, chloroformate reagents can derivatize both functional groups in a single step. nih.gov

Once derivatized, the compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. researchgate.net

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagent | MTBSTFA with Acetonitrile, heated at 100°C sigmaaldrich.com |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of "this compound." It is particularly useful for monitoring reaction progress, checking for the presence of starting materials, and identifying major impurities. Due to the compound's polarity, stationary phases like silica gel or cellulose (B213188) are appropriate. youtube.comlibretexts.org

A mixture of a polar organic solvent, a less polar solvent, and an acid or base is often required for the mobile phase to achieve good separation. For amino acid-like compounds, a common eluent system is a mixture of n-butanol, acetic acid, and water. researchgate.net

Visualization of the spots on the TLC plate is necessary as "this compound" does not possess a strong chromophore for UV detection. A common visualization agent is ninhydrin (B49086), which reacts with the secondary amine of the piperidine ring upon heating to produce a colored spot, typically yellow-orange for secondary amines. iitg.ac.in

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 or Cellulose plates youtube.comlibretexts.org |

| Mobile Phase | n-Butanol : Glacial Acetic Acid : Water (4:1:1, v/v/v) researchgate.net |

| Application | Spotting of a solution of the compound in a suitable solvent (e.g., methanol) |

| Development | In a closed chamber saturated with the mobile phase vapours |

| Visualization | Drying the plate followed by spraying with a ninhydrin solution (e.g., 0.2% in ethanol) and heating at 100-110°C iitg.ac.in |

Chiral Chromatography for Enantiomeric Purity Assessment

The piperidine ring in "this compound" has a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, assessing the enantiomeric purity is often crucial. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. nih.govresearchgate.net

Direct Chiral HPLC: This is the most common approach, utilizing a Chiral Stationary Phase (CSP). CSPs based on polysaccharides (e.g., cellulose or amylose (B160209) derivatives) are highly versatile and have shown success in separating a wide range of chiral compounds, including those with amine functionalities. nih.govchromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Indirect Chiral HPLC: This method involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). However, this method requires a highly pure CDA and the reaction must proceed without any racemization.

| Parameter | Direct Method (CSP) |

|---|---|

| Stationary Phase | Cellulose or Amylose-based CSP (e.g., CHIRALPAK® series) nih.govresearchgate.net |

| Mobile Phase | Hexane/Isopropanol with a small amount of a basic or acidic additive (e.g., diethylamine (B46881) or trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C), as temperature can affect selectivity chromatographyonline.com |

| Detection | UV at 210 nm |

Titrimetric Methods for Concentration Determination

Titrimetric methods, while more traditional, can provide a highly accurate and precise determination of the concentration of "this compound" in a pure sample or a concentrated solution. Given the presence of both a basic nitrogen atom in the piperidine ring and an acidic carboxylic acid group, acid-base titration is the most suitable approach.

Due to the zwitterionic nature of the compound, direct titration in an aqueous medium can be challenging, as the distinction between the two pKa values may not be sharp enough for a clear endpoint. Therefore, non-aqueous titrations are often preferred. rsc.orgnih.govgla.ac.in

Non-Aqueous Acidimetric Titration: The basic piperidine nitrogen can be titrated in a non-aqueous acidic solvent, such as glacial acetic acid. A strong acid, like perchloric acid in acetic acid, is used as the titrant. rsc.orgnih.gov This method enhances the basicity of the piperidine nitrogen, allowing for a sharp and detectable endpoint, which can be determined potentiometrically or with a visual indicator like crystal violet. gla.ac.in

Non-Aqueous Alkalimetric Titration: The acidic carboxylic acid proton can be titrated in a non-aqueous basic or neutral solvent, such as dimethylformamide (DMF) or isopropanol. A strong base, like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) or sodium methoxide, is used as the titrant. nih.gov The endpoint is typically detected potentiometrically.

Spectrophotometric Quantification

Direct spectrophotometric quantification of "this compound" using UV-Vis spectroscopy is generally not feasible due to the lack of a significant chromophore in its structure that absorbs in the UV-Vis region above 200 nm. However, indirect methods involving a derivatization reaction to produce a colored product can be employed.

This approach involves reacting the piperidine moiety with a suitable chromogenic reagent. For instance, secondary amines can react with specific reagents to form colored complexes that can be quantified. An example could be the reaction with a reagent like chloranil (B122849) or the formation of a charge-transfer complex. researchgate.net Another possibility is the formation of N-nitroso derivatives by reaction with nitrous acid, which can be measured by UV spectrophotometry. nih.gov The conditions of the derivatization reaction, such as pH, temperature, and reaction time, must be carefully optimized and controlled to ensure a reproducible and stoichiometric reaction for accurate quantification. The absorbance of the resulting colored solution is then measured at its wavelength of maximum absorbance (λmax) and the concentration is determined using a calibration curve prepared from standards.

Impurity Profiling and Control in Research Samples

The control and comprehensive profiling of impurities are fundamental requirements in the development of new chemical entities like this compound. Ensuring the purity of research-grade materials is essential for generating dependable and reproducible results in preclinical evaluations. This process involves the meticulous identification of potential by-products from the synthesis, as well as any products that may arise from degradation. Following identification, it is crucial to develop and validate robust analytical methods for the precise quantification of these impurities.

Identification of Synthetic By-products and Degradation Products

The synthesis of this compound can introduce various process-related impurities. These can originate from starting materials, reagents, intermediates, or unintended side reactions. For example, the synthesis of piperidine derivatives can sometimes result in by-products from competitive reactions, such as the formation of a linear alkene during certain radical-mediated cyclizations. nih.gov The specific impurity profile is intrinsically linked to the chosen synthetic pathway. Incomplete reactions may lead to the carryover of starting materials or key intermediates into the final product.

Degradation products are impurities that form when the drug substance is subjected to stress conditions such as light, humidity, heat, and oxidation. nih.gov To proactively identify these potential degradants, forced degradation studies are conducted. nih.govresearchgate.net These studies intentionally expose the compound to harsh conditions—including acidic, basic, oxidative, photolytic, and thermal stress—to accelerate the formation of degradation products. nih.govyoutube.com

Table 1: Illustrative Examples of Potential Impurity Types

| Impurity Class | Potential Origin | Common Analytical Techniques |

| Process-Related Impurities | ||

| Starting Material Carryover | Incomplete reaction | HPLC, GC-MS |

| Synthetic Intermediates | Incomplete reaction | HPLC-MS |

| By-products | Side reactions during synthesis | LC-MS, NMR |

| Reagents/Solvents | Residual from work-up/purification | GC, Headspace GC |

| Degradation Products | ||

| Hydrolysis Products | Reaction with water (acidic/basic conditions) | LC-MS |

| Oxidation Products | Exposure to oxidative agents (e.g., H₂O₂) | LC-MS |

| Photolytic Products | Exposure to UV/visible light | LC-MS |

| Stereoisomeric Impurities | ||

| Enantiomers/Diastereomers | Non-stereospecific synthesis or epimerization | Chiral HPLC |

Method Development for Impurity Quantification

After identifying potential impurities, quantitative analytical methods must be developed and validated. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, often using a reversed-phase (RP) column with UV detection. nih.govijper.org

The development of a stability-indicating HPLC method—one that can separate the main compound from all its impurities and degradation products—is a systematic process. Key parameters are optimized to ensure adequate separation (resolution), sensitivity, and accuracy.

Method Development Parameters:

Column Selection: A C18 column is a common starting point for reversed-phase chromatography. nih.govnih.gov The choice of stationary phase is critical for achieving the necessary selectivity.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often a buffer to control pH) and an organic solvent like acetonitrile or methanol. nih.govijper.org For a compound with a basic piperidine ring and an acidic carboxylic acid group, pH control is vital for achieving good peak shape and consistent retention times. A gradient elution, where the proportion of organic solvent is increased during the run, is often required to separate compounds with a wide range of polarities. nih.gov

Detection: UV detection is common, with the wavelength selected to maximize the response for the analyte and its impurities. ijper.org For impurities that lack a UV chromophore or are present at very low levels, more sensitive techniques like mass spectrometry (LC-MS) are employed. nih.gov Gas chromatography (GC) is suitable for analyzing volatile impurities. google.com

Method Validation: The finalized method must be validated according to International Council for Harmonisation (ICH) guidelines. This involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness. ijper.org The limits of detection (LOD) and quantitation (LOQ) are also established to define the sensitivity of the method. nih.govijper.org

Table 2: Hypothetical HPLC Method Parameters for Impurity Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses the ionization of the carboxylic acid and protonates the piperidine nitrogen, aiding in sharp peak shapes. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 5% B to 95% B over 30 minutes | To elute a wide range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detection | UV at 210 nm | Wavelength suitable for detecting compounds with limited chromophores. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of more efficient and sustainable methods for synthesizing 2-(Piperidin-3-yloxy)acetic acid is a critical area for future research. Current synthetic strategies may involve multiple steps, the use of hazardous reagents, and result in modest yields. Future work should focus on creating more streamlined and environmentally friendly synthetic pathways.

One promising direction is the exploration of catalytic methods . The use of transition-metal or organocatalysts could facilitate a more direct and atom-economical synthesis. For example, developing a catalytic C-O bond formation between a piperidin-3-ol precursor and a suitable two-carbon component would be a significant step forward. This could reduce the number of synthetic steps and minimize waste. Recent advances in catalytic syntheses of substituted piperidines, such as rhodium-catalyzed asymmetric reductive Heck reactions, could provide a basis for developing such methods. nih.gov

Furthermore, embracing the principles of green chemistry will be paramount. This includes investigating the use of greener solvents, renewable starting materials, and biocatalytic approaches. Enzymes, for instance, could offer highly stereoselective transformations under mild conditions, leading to a more sustainable synthesis of chiral derivatives of this compound. nih.gov The development of one-pot multicomponent reactions, which are known to be highly atom-economic, could also be a fruitful area of investigation for producing piperidone analogs that can be converted to the desired product. nih.gov

A summary of potential synthetic improvements is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Synthesis | Increased efficiency, atom economy, reduced waste. | Development of novel catalysts (transition metal, organocatalyst) for direct C-O bond formation. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Application of biocatalysis, green solvents, and energy-efficient reaction conditions (e.g., microwave synthesis). nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of existing synthetic routes to continuous flow systems. |

Expanded Applications as a Molecular Scaffold in Chemical Biology

The this compound scaffold holds considerable, yet largely unexplored, potential in chemical biology. Its structural rigidity and the presence of versatile functional groups make it an attractive starting point for the design of novel bioactive molecules.

A key area for future exploration is its use in fragment-based drug discovery (FBDD) . The relatively small size of the molecule makes it an ideal fragment for screening against a variety of biological targets. whiterose.ac.uk By identifying initial weak-binding fragments, researchers can elaborate on the scaffold to develop more potent and selective inhibitors for enzymes or protein-protein interactions. nih.govnih.gov The piperidine (B6355638) scaffold is a common feature in many FDA-approved drugs, highlighting its therapeutic relevance. researchgate.netchemicalbook.com

Furthermore, the scaffold can be functionalized to create chemical probes for studying biological systems. By attaching reporter tags, such as fluorescent dyes or biotin, to either the piperidine ring or the acetic acid moiety, researchers can develop tools to investigate the localization and interactions of molecules containing this scaffold within cells.

The development of a library of derivatives with systematic modifications to the core structure would be invaluable for establishing structure-activity relationships (SAR). This could involve varying the substitution pattern on the piperidine ring or modifying the acetic acid side chain to explore how these changes affect biological activity.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Advanced computational modeling offers a powerful lens through which to gain a deeper mechanistic understanding of this compound and its derivatives at the molecular level.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to accurately model the binding of ligands based on this scaffold to their biological targets. nih.gov Such studies can elucidate the crucial intermolecular interactions, like hydrogen bonds and van der Waals forces, that govern binding affinity and selectivity, thereby guiding the rational design of more potent compounds. researchgate.net

The combination of these computational approaches can accelerate the drug discovery process by allowing for the in silico screening of virtual libraries of compounds and prioritizing the synthesis of the most promising candidates.

Development of Advanced Analytical Techniques for Comprehensive Characterization

As more complex derivatives of this compound are synthesized and their biological applications explored, the need for advanced analytical techniques for their comprehensive characterization will become increasingly important.

Given the chiral center at the 3-position of the piperidine ring, the development of robust methods for chiral separation is essential. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases will be critical for separating and quantifying the individual enantiomers, which may exhibit different biological activities. nih.govnih.govchromatographyonline.comresearchgate.netcsfarmacie.cz The use of pre-column derivatization can also be explored to enhance the chromatographic separation and detection of these non-chromophoric compounds. dntb.gov.uamdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be necessary to unambiguously determine the structure and stereochemistry of novel derivatives, especially for differentiating between diastereomers. longdom.orgresearchgate.netmdpi.com

Mass spectrometry (MS) , coupled with chromatographic techniques (LC-MS or GC-MS), will be vital for the identification and quantification of the parent compound and its metabolites in complex biological matrices. researchgate.net This is particularly important for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates based on this scaffold.

A summary of key analytical techniques for future development is provided in Table 2.

| Analytical Technique | Application | Key Research Focus |

| Chiral Chromatography (HPLC, SFC) | Separation and quantification of enantiomers. | Development of new chiral stationary phases and mobile phase conditions for optimal resolution. nih.govnih.govchromatographyonline.comresearchgate.netcsfarmacie.cz |

| 2D NMR Spectroscopy | Unambiguous structural and stereochemical elucidation. | Application of COSY, NOESY, HSQC, and HMBC to characterize complex derivatives and diastereomers. longdom.orgresearchgate.netmdpi.com |

| Mass Spectrometry (LC-MS, GC-MS) | Identification, quantification, and metabolite profiling. | Development of sensitive and specific methods for bioanalysis and pharmacokinetic studies. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.